SC-III3

- Haga clic en CONSULTA RÁPIDA para recibir una cotización de nuestro equipo de expertos.

- Con productos de calidad a un precio COMPETITIVO, puede centrarse más en su investigación.

Descripción general

Descripción

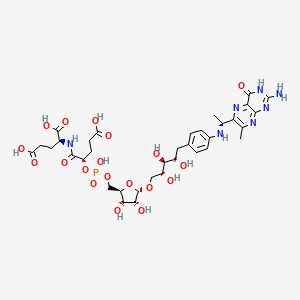

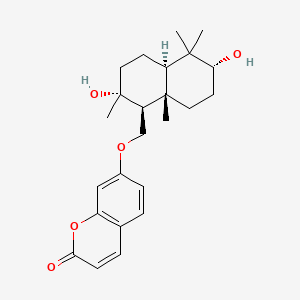

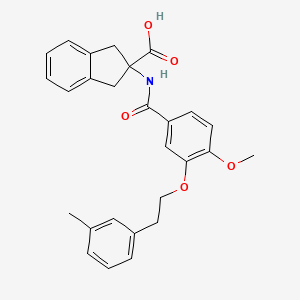

SC-III3 is a novel scopoletin derivative, induces autophagy of human hepatoma HepG2 cells through AMPK/mTOR signaling pathway by acting on mitochondria. SC-III3 reduces the viability of HepG2 cells and tumor growth of HepG2 xenograft mouse model. It induces the death of HepG2 cells by a way irrelevant to apoptosis and necrosis.

Aplicaciones Científicas De Investigación

1. Optoelectronic Devices

III-V compound semiconductors (SC), including SC-III3, are pivotal in the development of optoelectronic devices. They find applications in optical fiber communications, infrared and visible LEDs/LDs, and high-efficiency solar cells. SC-III3 materials like InP or GaAs-based III-V compounds and GaN-based compounds are especially important for short-wavelength light emitters used in solid-state lighting systems (Mokkapati & Jagadish, 2009).

2. Atomic Properties Research

Research on Sc III atomic properties has been conducted using high-precision relativistic all-order methods. This includes studies on reduced matrix elements, oscillator strengths, transition rates, and lifetimes for various levels of Sc III. These findings are critical for theoretical modeling and experiment planning in various scientific fields (Safronova & Safronova, 2012).

3. Multidisciplinary Scientific Computing

SC-III3, in the context of Scientific Computing (SC), is involved in a broad, multidisciplinary area including applications in science, engineering, mathematics, and computer science. As modern science relies heavily on computational modeling and data analysis, SC-III3 plays a role in advancing scientific knowledge and engineering practices (Bhattacharya, 2013).

4. Autophagy Induction in Hepatoma Cells

SC-III3, a derivative of scopoletin, has been shown to induce autophagy in human hepatoma HepG2 cells. It acts on mitochondria through the AMPK/mTOR signaling pathway, leading to autophagic cell death. This property of SC-III3 reflects its cytotoxic effect on HepG2 cells (Zhao et al., 2015).

5. Sustainable Chemistry Applications

In the realm of sustainable chemistry (SC), SC-III3 may play a role in optimizing chemical processes and products concerning energy, material consumption, safety, toxicity, and environmental degradability. SC-III3's potential application in this field is part of a broader movement to align chemical research with societal sustainability goals (Böschen, Lenoir, & Scheringer, 2003).

6. Nuclear Experiment Monitoring

SC-III3 might be involved in monitoring critical parameters in nuclear experiments, such as in the PandaX-III experiment. A modular slow control system (SCS) using SC-III3 can ensure proper operation and provide essential data for corrections in such high-stakes scientific environments (Yan et al., 2021).

Propiedades

Número CAS |

1660110-65-5 |

|---|---|

Nombre del producto |

SC-III3 |

Fórmula molecular |

C19H14ClNO5 |

Peso molecular |

371.773 |

Nombre IUPAC |

3-(4-chlorophenyl)-N-(7-hydroxy-6-methoxy-2-oxochromen-3-yl)prop-2-enamide |

InChI |

InChI=1S/C19H14ClNO5/c1-25-17-9-12-8-14(19(24)26-16(12)10-15(17)22)21-18(23)7-4-11-2-5-13(20)6-3-11/h2-10,22H,1H3,(H,21,23) |

SMILES |

COC1=C(C=C2C(=C1)C=C(C(=O)O2)NC(=O)C=CC3=CC=C(C=C3)Cl)O |

Apariencia |

Solid powder |

Pureza |

>98% (or refer to the Certificate of Analysis) |

Vida útil |

>2 years if stored properly |

Solubilidad |

Soluble in DMSO, not in water |

Almacenamiento |

Dry, dark and at 0 - 4 C for short term (days to weeks) or -20 C for long term (months to years). |

Sinónimos |

SC-III3 |

Origen del producto |

United States |

Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

| Precursor scoring | Relevance Heuristic |

|---|---|

| Min. plausibility | 0.01 |

| Model | Template_relevance |

| Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |

| Top-N result to add to graph | 6 |

Feasible Synthetic Routes

Descargo de responsabilidad e información sobre productos de investigación in vitro

Tenga en cuenta que todos los artículos e información de productos presentados en BenchChem están destinados únicamente con fines informativos. Los productos disponibles para la compra en BenchChem están diseñados específicamente para estudios in vitro, que se realizan fuera de organismos vivos. Los estudios in vitro, derivados del término latino "in vidrio", involucran experimentos realizados en entornos de laboratorio controlados utilizando células o tejidos. Es importante tener en cuenta que estos productos no se clasifican como medicamentos y no han recibido la aprobación de la FDA para la prevención, tratamiento o cura de ninguna condición médica, dolencia o enfermedad. Debemos enfatizar que cualquier forma de introducción corporal de estos productos en humanos o animales está estrictamente prohibida por ley. Es esencial adherirse a estas pautas para garantizar el cumplimiento de los estándares legales y éticos en la investigación y experimentación.

![Thieno[3,2-d]pyrimidine-6-methanol, 7-(5-fluoro-2-methoxyphenyl)-2-[[2-(1-methylethoxy)-4-(4-methyl-1-piperazinyl)phenyl]amino]-](/img/structure/B610685.png)

![(S)-1-((5-chloropyridin-3-yl)methyl)-8-((R)-3-methylmorpholino)-2-(trifluoromethyl)-3,4-dihydro-1H-pyrimido[1,2-a]pyrimidin-6(2H)-one](/img/structure/B610686.png)

![1-[bis(4-fluorophenyl)methyl]-4-(1H-1,2,4-triazol-1-ylcarbonyl)piperazine](/img/structure/B610688.png)